molecular formula C13H11ClN4O4 B2632313 Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate CAS No. 66427-79-0

Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate

Cat. No.: B2632313
CAS No.: 66427-79-0
M. Wt: 322.71
InChI Key: QEVYSBDKFUBZPU-UHFFFAOYSA-N
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Description

Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzoate ester linked to a pyrimidine ring substituted with chlorine and nitro groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Chlorination: Substitution of a hydrogen atom with a chlorine atom on the pyrimidine ring.

    Amination: Introduction of an amino group, often through nucleophilic substitution reactions.

    Esterification: Formation of the benzoate ester by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chlorine atom can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the nitro and chlorine groups can enhance its binding affinity and specificity, making it a potent inhibitor or activator of certain biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate
  • 2-Chloro-4-methyl-5-nitropyridine

Uniqueness

Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.

Properties

IUPAC Name

methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-methylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O4/c1-17(9-6-4-3-5-8(9)12(19)22-2)11-10(18(20)21)7-15-13(14)16-11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVYSBDKFUBZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)OC)C2=NC(=NC=C2[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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